Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate
Description
Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate is a brominated arylpropanoate ester featuring a 2-furylcarbonylamino substituent. This compound belongs to a broader class of α-substituted propanoate esters, which are frequently utilized as intermediates in pharmaceutical synthesis, PROTAC development, and peptidomimetic design .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-3-(furan-2-carbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-20-14(18)9-12(10-4-6-11(16)7-5-10)17-15(19)13-3-2-8-21-13/h2-8,12H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERFAUZDXJOEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate, with the CAS number 383148-26-3, is a compound that has garnered attention in various fields of biological research. Its unique structure, characterized by a bromophenyl group and a furylcarbonyl moiety, suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C15H14BrNO4
- Molecular Weight : 352.184 g/mol
- Purity : Typically around 95%
The compound's structure can be represented by the following SMILES notation: COC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CO2, indicating the presence of functional groups that may influence its biological interactions.
Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent. The compound is believed to exert its effects through several mechanisms:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle.
- Anti-inflammatory Properties : The bromophenyl group is known for its anti-inflammatory effects, which may contribute to the compound's overall therapeutic potential.
- Antioxidant Activity : The presence of the furylcarbonyl moiety may enhance its antioxidant capabilities, providing protective effects against oxidative stress in cells.
Study 1: Anticancer Activity
A study published in "Journal of Medicinal Chemistry" investigated the anticancer properties of this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Study 2: Anti-inflammatory Effects
Another research article highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Data Table: Biological Activities
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related derivatives, focusing on substituents, molecular weights, and key functional groups:
*Molecular formula and weight inferred from structural analogs.
Key Observations :
- Electronic Effects : The 2-furylcarbonyl group in the target compound introduces moderate electron-withdrawing character compared to the stronger electron-withdrawing trifluoroacetamido group in ’s analogs .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the β-amino acid backbone via Michael addition, using 4-bromophenylacetylene and methyl acrylate derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the 2-furylcarbonyl group via amidation. Activated esters (e.g., HATU or DCC) are employed to couple the furan-2-carbonyl chloride with the amino intermediate .
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1.2:1 acyl chloride:amine) significantly impact yields (reported 45–68%) .
Q. How can researchers confirm the stereochemistry and purity of this compound?
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related bromophenyl derivatives (e.g., monoclinic P2₁ space group, θ range 5.7–62.5°, R-factor < 0.05) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity.
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.3–7.6 ppm for bromophenyl protons, δ 6.2–6.8 ppm for furyl protons) and HRMS (theoretical [M+H]⁺: ~392.05 Da) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Enzyme Inhibition : The bromophenyl and furylcarbonyl moieties enable π-π stacking and hydrogen bonding with target proteins, making it a candidate for kinase or protease inhibition assays .
- Structural Analog Development : Used as a scaffold for derivatives with modified halogen substituents (e.g., chloro or fluoro analogs) to study structure-activity relationships (SAR) .
Advanced Research Questions
Q. How do conflicting bioactivity results arise in studies of this compound, and how can they be resolved?
- Data Contradictions : Discrepancies in IC₅₀ values (e.g., 2–50 μM for kinase inhibition) may stem from assay conditions (e.g., ATP concentration) or impurity profiles .
- Resolution Strategies :
- Standardize assays using recombinant enzymes (e.g., EGFR kinase) under fixed ATP levels (1 mM).
- Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) .
Q. What computational methods are effective for predicting the binding modes of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions, leveraging the bromine atom’s hydrophobic pocket occupancy and the furylcarbonyl group’s hydrogen-bonding capacity .
- MD Simulations : GROMACS or AMBER trajectories (50 ns) assess stability of ligand-protein complexes, focusing on key residues (e.g., Lys721 in EGFR) .
Q. How can researchers address low aqueous solubility in biological assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Strategies : Synthesize phosphate or ester prodrugs that hydrolyze in physiological conditions .
Q. What are the limitations of current SAR studies, and how can they be improved?
- Gaps : Limited data on meta-substituted bromophenyl analogs and stereoisomeric effects.
- Improvements :
- Systematic synthesis of para/meta/ortho bromine analogs.
- Enantioselective synthesis (e.g., chiral catalysts like BINAP) to isolate (R)- and (S)-isomers for activity comparison .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Hydrolysis Sensitivity : The methyl ester group undergoes rapid hydrolysis in serum (t₁/₂ ~2 hours), necessitating stability-optimized analogs .
- Metabolic Pathways : CYP3A4-mediated oxidation of the furan ring generates reactive metabolites; mitigate via deuteration or fluorination .
Methodological Guidance
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- LC-MS/MS : MRM transitions (m/z 392→214 for quantification, 392→179 for confirmation) with a LOD of 0.1 ng/mL .
- Microscopy : Confocal Raman imaging (785 nm laser) maps spatial distribution in tissue samples .
Q. How should researchers design experiments to evaluate synergistic effects with existing drugs?
- Combinatorial Screens : Use checkerboard assays (e.g., 96-well plates) with fixed-ratio combinations (e.g., 1:1 to 1:4) against resistant cell lines .
- Synergy Metrics : Calculate Combination Index (CI) via CompuSyn software; CI <1 indicates synergy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
